molecular formula C9H8N2O B13947906 3-Cyano-5-methylbenzamide CAS No. 453566-47-7

3-Cyano-5-methylbenzamide

Cat. No.: B13947906
CAS No.: 453566-47-7
M. Wt: 160.17 g/mol
InChI Key: LTYPJZGPPNEWGO-UHFFFAOYSA-N
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Description

3-Cyano-5-methylbenzamide is an organic compound with the molecular formula C9H8N2O It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-methylbenzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of efficient catalysts and controlled reaction conditions can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, forming 3-amino-5-methylbenzamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

    Oxidation: 3-Carboxy-5-methylbenzamide.

    Reduction: 3-Amino-5-methylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Cyano-5-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-5-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

  • 3-Cyano-N-methylbenzamide
  • 4-Cyano-N-cyclopropylbenzamide
  • 4-Cyano-3-methylbenzoic acid

Comparison: 3-Cyano-5-methylbenzamide is unique due to the specific positioning of the cyano and methyl groups on the benzene ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

CAS No.

453566-47-7

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-cyano-5-methylbenzamide

InChI

InChI=1S/C9H8N2O/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,1H3,(H2,11,12)

InChI Key

LTYPJZGPPNEWGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N)C#N

Origin of Product

United States

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